molecular formula C7H9ClN2S B3024505 Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- CAS No. 22727-18-0

Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-

Cat. No.: B3024505
CAS No.: 22727-18-0
M. Wt: 188.68 g/mol
InChI Key: MBCOOEDCZBVFEL-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- is a useful research compound. Its molecular formula is C7H9ClN2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163135. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- are cancer cells . Specifically, it has shown promising results against human cancer cell lines such as MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . The compound also exhibits binding affinities against Bcl2 anti-apoptotic protein .

Mode of Action

Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- interacts with its targets by inducing apoptosis, a cellular death mechanism that plays a critical role in both physiological and pathological conditions . It causes cell cycle arrest at the G1/S phase in MCF7 cells .

Biochemical Pathways

The compound affects several biochemical pathways. At the gene expression level, P53, BAX, DR4, and DR5 are up-regulated, while Bcl2, Il-8, and CDK4 are down-regulated in treated MCF7 cells . This indicates that the compound influences the regulation of genes associated with cell growth and death.

Result of Action

The compound increases the activity of Caspase 8 and BAX, while the activity of Bcl2 is greatly decreased in treated MCF7 cells . This leads to the apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA is increased significantly in treated MCF7 cells , indicating the compound’s effectiveness in inducing apoptosis in cancer cells.

Action Environment

The action, efficacy, and stability of Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- can be influenced by various environmental factorsIt’s also worth noting that the compound is stored under nitrogen at -20°C , suggesting that it may be sensitive to certain environmental conditions.

Properties

IUPAC Name

4-chloro-2-ethylsulfanyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCOOEDCZBVFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303871
Record name pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22727-18-0
Record name NSC163135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-ETHYLTHIO-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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